molecular formula C10H16ClNO B1382569 3-(Butan-2-yloxy)aniline hydrochloride CAS No. 1803590-91-1

3-(Butan-2-yloxy)aniline hydrochloride

Cat. No. B1382569
CAS RN: 1803590-91-1
M. Wt: 201.69 g/mol
InChI Key: BXGBCFQDHHUANT-UHFFFAOYSA-N
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Description

3-(Butan-2-yloxy)aniline hydrochloride is a chemical compound with the CAS Number: 1803590-91-1 . It has a molecular weight of 201.7 and its IUPAC name is 3-(sec-butoxy)aniline hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-5-9(11)7-10;/h4-8H,3,11H2,1-2H3;1H . This indicates that the molecule consists of a butan-2-yloxy group attached to the 3-position of an aniline ring, along with a hydrochloride group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 201.7 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Docking and QSAR Studies for c-Met Kinase Inhibitors

Research into derivatives similar to 3-(Butan-2-yloxy)aniline hydrochloride, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and others, has involved docking studies with c-Met kinase to understand the orientations and active conformations of these inhibitors. Quantitative structure–activity relationship (QSAR) methods were employed to predict the biological activities of these inhibitors, providing insights into the molecular features contributing to high inhibitory activity (Caballero et al., 2011).

Conjugate Addition Reactions

A study reported the conjugate addition of 3-butyn-2-one to various anilines in ethanol, exploring the dynamics of alkene geometry interconversion in the resultant aniline-derived enaminones. This research provides a mild and effective method for accessing these compounds, extending the application to other amines and ynones (Chisholm et al., 2016).

Synthesis and Characterization Studies

Another relevant study focused on the synthesis and characterization of [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide, which was analyzed using various spectroscopic methods and computational studies. The research provided valuable insights into the molecular structure and properties of the compound, which could be relevant for the understanding and application of this compound derivatives (Kurnaz et al., 2016).

Polymerization and Material Science Applications

Aniline sulfonic acid derivatives, including those related to this compound, were incorporated into the interlamellar space of layered double hydroxides (LDHs), followed by thermal treatment to evaluate the degree of connectivity between monomers. This study has implications for the development of hybrid materials and their applications in various fields, including material science (Moujahid et al., 2005).

Safety and Hazards

The safety information available indicates that 3-(Butan-2-yloxy)aniline hydrochloride may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-butan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-5-9(11)7-10;/h4-8H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGBCFQDHHUANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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